Cardiac Potassium Channel (IKr/hERG) Inhibition: Terodiline vs. S-Oxybutynin
Terodiline exhibits markedly greater inhibition of the cardiac rapidly-activating delayed rectifier potassium current (IKr/hERG) compared to S-oxybutynin. This difference underlies terodiline's well-documented proarrhythmic liability and its subsequent market withdrawal, making it a critical differentiation point for researchers studying drug-induced QT prolongation or screening compounds for cardiac safety [1].
| Evidence Dimension | IKr/hERG potassium current inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 μM (375 nM) |
| Comparator Or Baseline | S-oxybutynin: 12 μM |
| Quantified Difference | Terodiline IC50 is 24-fold lower (more potent inhibitor) |
| Conditions | Whole-cell patch clamp; guinea-pig and rabbit ventricular myocytes |
Why This Matters
Researchers requiring a positive control compound for hERG liability screening or cardiac safety pharmacology studies would specifically select terodiline over S-oxybutynin due to its 24-fold greater IKr inhibitory potency.
- [1] Jones SE, Shuba LM, Zhabyeyev P, McCullough JR, McDonald TF. Differences in the effects of urinary incontinence agents S-oxybutynin and terodiline on cardiac K(+) currents and action potentials. Br J Pharmacol. 2000 Sep;131(2):245-54. View Source
